molecular formula C22H19N3O3S2 B2747911 3-methanesulfonyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide CAS No. 886934-63-0

3-methanesulfonyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide

Cat. No.: B2747911
CAS No.: 886934-63-0
M. Wt: 437.53
InChI Key: FJNPPNLTSAVFAW-UHFFFAOYSA-N
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Description

3-Methanesulfonyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide is a benzamide derivative featuring a methanesulfonyl group at the 3-position of the benzamide core, an N-linked 6-methyl-1,3-benzothiazol-2-yl moiety, and an N-[(pyridin-2-yl)methyl] substituent. The compound’s structural complexity arises from its hybrid heterocyclic framework, which combines benzothiazole and pyridine rings.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-3-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S2/c1-15-9-10-19-20(12-15)29-22(24-19)25(14-17-7-3-4-11-23-17)21(26)16-6-5-8-18(13-16)30(2,27)28/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNPPNLTSAVFAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methanesulfonyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Molecular Formula : C16H14N2O3S2
  • Molecular Weight : 350.42 g/mol
  • IUPAC Name : 3-methanesulfonyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
  • CAS Number : 896282-52-3

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. Notably:

  • Cholinesterase Inhibition : The compound has shown significant inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This activity suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
  • Anti-Virulence Activity : Research indicates that it inhibits the Type III secretion system (T3SS) in pathogens such as Shigella, which is crucial for bacterial virulence. This inhibition occurs through interference with T3SS ATPase, thereby reducing the pathogenicity of the bacteria .

Neuroprotective Effects

A series of studies have highlighted the neuroprotective properties of this compound. For instance, it has been shown to:

  • Reduce oxidative stress-induced cell death in neuronal cell lines.
  • Improve cognitive function in animal models subjected to memory deficits induced by scopolamine .

Antimicrobial Properties

The compound exhibits antimicrobial activity against various strains of bacteria due to its ability to disrupt bacterial communication and virulence factors. The anti-virulence mechanism is particularly notable in its effectiveness against Shigella spp., where it significantly reduces the secretion of virulence factors .

Study on Alzheimer's Disease

In a study evaluating benzothiazole-piperazine hybrids, one derivative exhibited an IC50 value of 2.31 μM against AChE, demonstrating the potential of benzothiazole derivatives in cognitive enhancement therapies . The study also reported significant reductions in amyloid-beta aggregation, a hallmark of Alzheimer’s pathology.

Anti-Virulence Mechanism

A publication detailed the compound's role in inhibiting T3SS in Shigella, showcasing its potential as an anti-infective agent. The study provided evidence through biochemical assays that confirmed the compound's efficacy in reducing bacterial virulence .

Comparative Analysis

Compound Activity Target IC50 Value (μM)
3-Methanesulfonyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamideAChE InhibitionAcetylcholinesterase2.31
Benzothiazole-Piperazine HybridAβ Aggregation InhibitionAmyloid-beta5.00
Anti-Virulence CompoundT3SS InhibitionShigella T3SS ATPase-

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
Target Compound : 3-Methanesulfonyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide C22H20N4O3S2 ~476.55 - 3-Methanesulfonyl
- 6-Methylbenzothiazole
- Pyridin-2-ylmethyl
High polarity due to sulfonyl group; enhanced π-π stacking potential from pyridine
2-(4-Chlorobenzoyl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide C22H15ClN2O2S 406.88 - 4-Chlorobenzoyl
- 6-Methylbenzothiazole
Lower polarity (no sulfonyl); chloro group may enhance lipophilicity
Benzamide, N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxy- C16H12Cl2N2O3S 395.25 - 4,5-Dichlorobenzothiazole
- 3,5-Dimethoxy
High molecular weight; dichloro groups may increase metabolic stability
4-(2,5-Dioxopyrrolidin-1-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide C25H19N3O3S 441.51 - 2,5-Dioxopyrrolidinyl
- 6-Methylbenzothiazole
Polar dioxopyrrolidine group; potential for hydrogen bonding

Structural and Functional Insights

  • Electron-Withdrawing Groups : The target compound’s methanesulfonyl group distinguishes it from analogs with chloro (e.g., ) or methoxy (e.g., ) substituents. Sulfonyl groups enhance solubility in polar solvents and may improve binding to charged or polar enzyme active sites.
  • Heterocyclic Diversity : The pyridin-2-ylmethyl substituent introduces a basic nitrogen atom, which is absent in analogs like and . This could facilitate interactions with heme-containing enzymes or metal ions in biological systems.

Q & A

Q. 1.1. What synthetic strategies are optimal for preparing 3-methanesulfonyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide, and how can purity be ensured?

The synthesis involves multi-step reactions starting with the benzothiazole core. Key steps include:

  • Coupling reactions : Use of strong bases (e.g., NaH) and coupling agents (e.g., EDCI/HOBt) to facilitate amide bond formation between the methanesulfonylbenzamide and substituted benzothiazole .
  • Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to achieve >95% purity. Analytical HPLC with C18 columns and UV detection (λ = 254 nm) is recommended for quality control .

Q. 1.2. What spectroscopic techniques are most effective for structural confirmation of this compound?

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridylmethyl protons at δ 4.5–5.0 ppm, benzothiazole C-S coupling at ~165 ppm) .
  • High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₂H₂₀N₃O₃S₂: 454.0892) .

Intermediate/Advanced Research Questions

Q. 2.1. How can computational methods (e.g., DFT) resolve contradictions in reaction mechanisms involving this compound’s sulfonamide and benzothiazole groups?

  • DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the electron-withdrawing methanesulfonyl group lowers LUMO energy, enhancing electrophilic substitution at the benzothiazole C-2 position .
  • Mechanistic validation : Compare computed activation energies with experimental kinetics (e.g., Arrhenius plots for sulfonamide hydrolysis under acidic conditions) .

Q. 2.2. How do structural modifications (e.g., substituents on benzothiazole or pyridine) affect binding affinity to biological targets like kinase enzymes?

  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., 6-fluoro or 6-bromo benzothiazole derivatives) and test inhibition of Aurora kinase A. Use surface plasmon resonance (SPR) to measure KD values .
  • Docking simulations : AutoDock Vina or Schrödinger Glide to model interactions with ATP-binding pockets (e.g., hydrogen bonding between pyridyl N and kinase backbone) .

Q. 2.3. What experimental designs mitigate conflicting bioactivity data across cell-based assays?

  • Dose-response standardization : Use Hill equation modeling to calculate EC₅₀ values across ≥3 independent replicates. Control for cell viability via MTT assays .
  • Off-target profiling : Screen against unrelated targets (e.g., GPCRs) via radioligand binding assays to confirm selectivity .

Advanced Methodological Challenges

Q. 3.1. How can reaction conditions be optimized to suppress by-products during N-alkylation of the pyridylmethyl group?

  • Solvent optimization : Replace polar aprotic solvents (DMF) with less nucleophilic alternatives (e.g., THF) to reduce N-oxide formation .
  • Temperature control : Maintain 0–5°C during alkylation to favor mono-substitution over di-alkylation byproducts .

Q. 3.2. What strategies reconcile discrepancies in metabolic stability data between in vitro (microsomal) and in vivo (rodent) studies?

  • CYP enzyme phenotyping : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to identify major metabolic pathways. Cross-validate with LC-MS/MS metabolite profiling in plasma .
  • Species-specific adjustments : Adjust dosing regimens based on allometric scaling of clearance rates (e.g., human vs. mouse) .

Critical Analysis of Contradictory Evidence

  • Bioactivity variability : Discrepancies in IC₅₀ values (e.g., 0.5 µM vs. 2.1 µM in kinase assays) may arise from assay conditions (ATP concentration, enzyme lot). Standardize ATP at 1 mM and pre-incubate enzymes for 30 min .
  • Synthetic yields : Lower yields in scaled-up reactions (e.g., 50% vs. 70% in small-scale) suggest heat transfer inefficiencies. Use jacketed reactors with precise temperature control .

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